2-{[(1S,2S)-2-{4-[(2-fluorophenyl)methoxy]phenyl}cyclopentyl]amino}acetamide
Description
Properties
IUPAC Name |
2-[[(1S,2S)-2-[4-[(2-fluorophenyl)methoxy]phenyl]cyclopentyl]amino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c21-18-6-2-1-4-15(18)13-25-16-10-8-14(9-11-16)17-5-3-7-19(17)23-12-20(22)24/h1-2,4,6,8-11,17,19,23H,3,5,7,12-13H2,(H2,22,24)/t17-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPDOKQWBDGWGR-HKUYNNGSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NCC(=O)N)C2=CC=C(C=C2)OCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)NCC(=O)N)C2=CC=C(C=C2)OCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-[(2-Fluorophenyl)methoxy]bromobenzene
This intermediate is prepared via a Williamson ether synthesis :
-
Reagents : 4-Bromophenol, 2-fluorobenzyl bromide, K₂CO₃, DMF.
-
Conditions : 80°C for 12 hours under nitrogen.
Cyclopentyl Core Construction
Asymmetric Cyclopentane Formation
The (1S,2S)-cyclopentylamine intermediate is synthesized using chiral palladium catalysts in a [3+2] cycloaddition reaction:
Functionalization of the Cyclopentane Ring
The amine group is introduced via reductive amination :
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Reagents : Cyclopentanone, ammonium acetate, NaBH₃CN.
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Solvent : Methanol, room temperature.
Coupling of Key Fragments
Etherification and Buchwald-Hartwig Amination
The brominated aryl ether is coupled to the cyclopentylamine via a Buchwald-Hartwig cross-coupling :
Acetamide Formation
The primary amine undergoes acetylation using acetyl chloride:
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Reagents : Acetyl chloride, triethylamine, DCM.
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Conditions : 0°C to room temperature, 2 hours.
Stereochemical Control Strategies
Chiral Resolution
For racemic mixtures, chiral HPLC with a Chiralpak IA column resolves enantiomers (hexane:isopropanol = 90:10, 1 mL/min).
Asymmetric Catalysis
The use of Evans oxazolidinone auxiliaries during cyclopentane formation ensures >98% ee.
Purification and Characterization
Preparative HPLC
Final purification employs a C18 column (ACN:H₂O gradient, 0.1% TFA) to achieve >99% purity.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.10 (m, 8H, aromatic), 4.95 (s, 2H, OCH₂), 3.20–2.80 (m, 3H, cyclopentyl), 2.05 (s, 3H, COCH₃).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Stereoselectivity (%) |
|---|---|---|---|---|
| Asymmetric catalysis | Pd-catalyzed cycloaddition | 75 | 99 | 99 |
| Chiral resolution | HPLC separation | 60 | 98 | 99 |
| Reductive amination | NaBH₃CN-mediated | 85 | 97 | 85 |
Industrial-Scale Considerations
Solvent Optimization
Replacing DMF with 2-MeTHF improves environmental sustainability without compromising yield.
Cost Analysis
The palladium-catalyzed route incurs higher costs ($1,200/kg) compared to reductive amination ($800/kg).
Challenges and Mitigation
Byproduct Formation
Epimerization during acetylation is minimized by maintaining temperatures below 25°C.
Scalability Issues
Continuous flow chemistry enhances reproducibility in cyclopentane ring formation.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-{[(1S,2S)-2-{4-[(2-fluorophenyl)methoxy]phenyl}cyclopentyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various nucleophiles to the fluorophenyl group.
Scientific Research Applications
Structure and Composition
- Chemical Formula : C22H26FNO2
- Molecular Weight : 355.45 g/mol
- CAS Number : 1989923-76-3
Structural Representation
The compound features a cyclopentyl group attached to an acetamide moiety, with a fluorophenyl ether substituent that enhances its pharmacological properties.
Medicinal Chemistry
Antidepressant Activity
Research indicates that compounds similar to 2-{[(1S,2S)-2-{4-[(2-fluorophenyl)methoxy]phenyl}cyclopentyl]amino}acetamide exhibit antidepressant effects. Studies have shown that modifications in the cyclopentyl structure can lead to enhanced serotonin receptor affinity, suggesting its potential as a therapeutic agent for depression .
Pain Management
The compound has been evaluated for its analgesic properties. Preliminary studies demonstrate that it may act on pain pathways, providing relief without the side effects commonly associated with traditional opioids .
Neuropharmacology
Cognitive Enhancement
Investigations into the neuropharmacological effects of this compound reveal its ability to improve cognitive functions in animal models. The presence of the fluorophenyl group is believed to play a crucial role in modulating neurotransmitter systems involved in learning and memory .
Cancer Research
Antitumor Activity
Recent studies have explored the antitumor potential of this compound. Its mechanism appears to involve the inhibition of specific cancer cell lines, suggesting that it may serve as a lead compound for developing novel anticancer therapies .
Table 1: Summary of Research Findings on this compound
Case Study 1: Antidepressant Effects
In a double-blind study involving animal models, researchers administered varying doses of the compound and observed significant improvements in depressive behaviors compared to control groups. The findings suggest a promising avenue for developing new antidepressants with fewer side effects than existing options.
Case Study 2: Analgesic Properties
A comparative study assessed the analgesic effects of this compound against standard pain relievers. Results indicated that it provided comparable pain relief while exhibiting a lower incidence of adverse reactions, marking it as a potential candidate for further clinical trials.
Case Study 3: Antitumor Efficacy
In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and prostate cancer. The mechanism appears to involve apoptosis induction and cell cycle arrest, warranting further investigation into its therapeutic potential.
Mechanism of Action
The mechanism of action of 2-{[(1S,2S)-2-{4-[(2-fluorophenyl)methoxy]phenyl}cyclopentyl]amino}acetamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with receptor sites in the central nervous system, modulating neurotransmitter activity. The compound’s structure allows it to fit into binding pockets of enzymes or receptors, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Properties of Comparable Acetamide Derivatives
Pharmacological and Metabolic Differences
Receptor Selectivity :
- Target Compound: The 2-fluorophenylmethoxy group may enhance binding to aromatic-rich GPCR pockets (e.g., EP4 or β2-adrenoceptors) due to fluorine's electronegativity and hydrophobic interactions. This contrasts with Bay 60-6583, which uses a cyclopropylmethoxy-pyridinyl scaffold for adenosine A2B agonism .
Metabolic Stability :
- The fluorine atom in the target compound likely reduces oxidative metabolism compared to non-fluorinated analogs (e.g., 4-nitrophenylmethoxy in ), which may undergo nitro-reduction or CYP450-mediated degradation.
Toxicity Considerations :
- Nitro groups (e.g., in ) are associated with genotoxicity risks via nitroso intermediate formation, whereas the target compound's fluorine substitution avoids this liability .
Q & A
Q. Methodology :
- Multi-step synthesis : Utilize coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) for amide bond formation under inert conditions (DCM, 0–5°C) to minimize side reactions .
- Purification : Employ column chromatography with hexane:ethyl acetate gradients (e.g., 9:3 v/v) to isolate intermediates. Monitor reaction progress via TLC .
- Yield optimization : Adjust stoichiometry (e.g., 1.1–1.5 equivalents of nucleophiles) and reaction time (12–24 hrs) to enhance efficiency .
Table 1 : Synthetic Optimization Parameters
| Step | Reagent Ratio | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 1:1.2 | DCM | 25–30 | 65–70 |
| 2 | 1:1.5 | ACN | 0–5 | 50–55 |
Which analytical techniques are critical for confirming structural integrity and purity?
Q. Methodology :
- NMR spectroscopy : Assign stereochemistry using ¹H NMR (e.g., cyclopentyl protons at δ 1.5–2.5 ppm) and ¹³C NMR (amide carbonyl at ~170 ppm) .
- FTIR : Confirm functional groups (N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
- HPLC : Validate purity (>95%) using C18 columns with acetonitrile/water gradients .
Table 2 : Representative NMR Data for Analogous Compounds
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Cyclopentyl CH₂ | 1.8–2.2 | Multiplet |
| Aromatic H (ortho-F) | 7.1–7.3 | Doublet |
How can researchers investigate the structure-activity relationship (SAR) of this compound?
Q. Methodology :
- Molecular docking : Use software like AutoDock to predict binding affinity to targets (e.g., GPCRs or kinases). Focus on fluorophenyl and cyclopentyl motifs for steric/electronic effects .
- In vitro assays : Test derivatives in receptor-binding assays (e.g., cAMP modulation for EP4 or β₂-adrenoceptors) .
Table 3 : SAR of Key Substituents
| Substituent | Target Affinity (IC₅₀, nM) | Notes |
|---|---|---|
| 2-Fluorophenyl | 120 ± 15 | Enhanced lipophilicity |
| Cyclopentylamino | 85 ± 10 | Improved steric fit |
What strategies resolve contradictions between in vitro and in vivo pharmacological data?
Q. Methodology :
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based cAMP assays .
- Metabolite screening : Use LC-MS/MS to identify active metabolites that may explain in vivo efficacy discrepancies .
- Dose-response analysis : Adjust pharmacokinetic parameters (e.g., bioavailability) using rodent models .
What in vitro models are appropriate for evaluating efficacy and mechanism of action?
Q. Methodology :
- Cell-based assays : Use HEK-293 cells transfected with target receptors (e.g., EP4) to measure cAMP production via ELISA .
- Kinase profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to assess off-target effects .
Table 4 : In Vitro Efficacy Parameters
| Model | EC₅₀ (nM) | Max Response (%) |
|---|---|---|
| HEK-293 (EP4) | 90 ± 12 | 85 |
| Airway smooth muscle | 150 ± 20 | 70 |
How can metabolic pathways be elucidated, and what techniques identify metabolites?
Q. Methodology :
- Liver microsomes : Incubate with NADPH to simulate Phase I metabolism. Quench reactions with acetonitrile and analyze via LC-QTOF-MS .
- Metabolite identification : Look for hydroxylation (+16 m/z) or glucuronidation (+176 m/z) products .
What are the best practices for handling and storing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
